Cas no 16954-69-1 (N-methyl-1,3-benzothiazol-2-amine)

N-methyl-1,3-benzothiazol-2-amine structure
16954-69-1 structure
Product Name:N-methyl-1,3-benzothiazol-2-amine
CAS No:16954-69-1
MF:C8H8N2S
MW:164.227519989014
MDL:MFCD00035877
CID:164349
PubChem ID:28160
Update Time:2025-04-19

N-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-Methylbenzo[d]thiazol-2-amine
    • 2-MethylAminoBenzethiazole
    • 2-Benzothiazolamine,N-methyl-(9CI)
    • N-METHYL-1,3-BENZOTHIAZOL-2-AMINE HYDROBROMIDE
    • 2-(Methylamino)benzothiazole
    • 2-Benzothiazolamine,N-methyl-
    • N-methyl-1,3-benzothiazol-2-amine
    • 2-(N-Methylamino)benzothiazole
    • 2-Benzothiazolamine,N-methyl
    • 2-Methylaminobenzothiazole
    • 2-methylamino-benzthiazole
    • Benzothiazole,2-(methylamino)
    • N-(2-Benzothiazolyl)methylamine
    • N-methyl-2-aminobenzo[d]thiazole
    • N-methyl-2-aminobenzothiazole
    • N-Methyl-2-Benzothiazolamine
    • N-Methylbenzothiazol-2-amine
    • N-Methyl-1,3-benzothiazol-2-amine #
    • SCHEMBL758888
    • AKOS003573511
    • MFCD00035877
    • AB01569
    • Diethyl N-benzylideneaminomethylphosphonate
    • EN300-30371
    • SCHEMBL9706318
    • EINECS 241-025-9
    • CHEMBL2206132
    • 16954-69-1
    • AM803314
    • KB-0751
    • A811117
    • CS-0038973
    • Benzothiazole, 2-(methylamino)-
    • 2-Benzothiazolamine, N-methyl-
    • W-109173
    • benzothiazol-2-ylmethylamine
    • 2-Benzothiazolamine, N-methyl- (9CI)
    • NS00021036
    • F2158-0971
    • InChI=1/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10
    • FT-0681158
    • DTXSID40168719
    • benzothiazolyl-methyl-amine
    • 2RJC7F9QX6
    • BRN 0122355
    • STK039286
    • MDL: MFCD00035877
    • Inchi: 1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
    • InChI Key: QVKPPRYUGJFISN-UHFFFAOYSA-N
    • SMILES: S1C(NC)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 164.04100
  • Monoisotopic Mass: 164.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Density: 1.306
  • Melting Point: 140-142°
  • Boiling Point: 270.1°Cat760mmHg
  • Flash Point: 117.2°C
  • Refractive Index: 1.73
  • PSA: 53.16000
  • LogP: 2.41100

N-methyl-1,3-benzothiazol-2-amine Security Information

  • HazardClass:IRRITANT

N-methyl-1,3-benzothiazol-2-amine Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-methyl-1,3-benzothiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16954-69-1)2-methylaminobenzethiazole
Order Number:A811117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):176.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:16954-69-1)2-methylaminobenzethiazole
A811117
Purity:99%
Quantity:1g
Price ($):176.0
Email